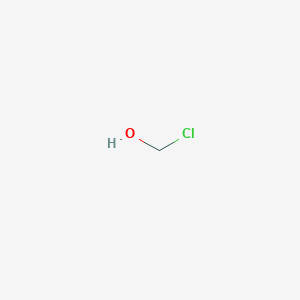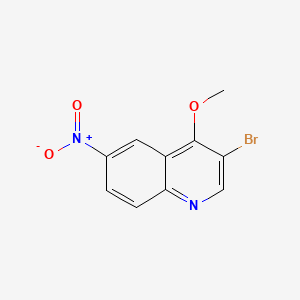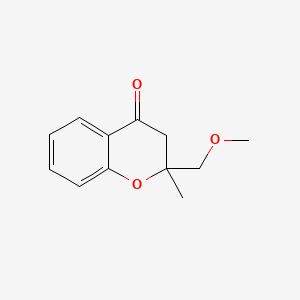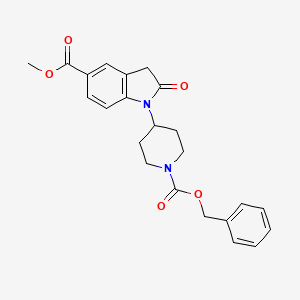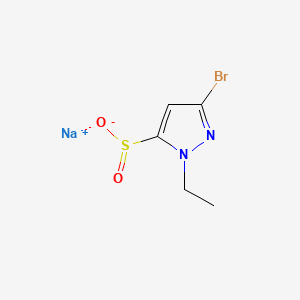
sodium3-bromo-1-ethyl-1H-pyrazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C5H6BrN2NaO2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine and sulfonate groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 3-bromo-1-ethyl-1H-pyrazole with sodium sulfinate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
[ \text{3-bromo-1-ethyl-1H-pyrazole} + \text{sodium sulfinate} \rightarrow \text{sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate} ]
Industrial Production Methods: In an industrial setting, the production of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-bromo-1-ethyl-1H-pyrazole: Lacks the sulfonate group, making it less versatile in certain reactions.
Sodium 3-chloro-1-ethyl-1H-pyrazole-5-sulfinate: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and applications.
Sodium 3-bromo-1-methyl-1H-pyrazole-5-sulfinate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is unique due to the combination of bromine and sulfonate groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
2913279-47-5 |
|---|---|
Molekularformel |
C5H6BrN2NaO2S |
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
sodium;5-bromo-2-ethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H7BrN2O2S.Na/c1-2-8-5(11(9)10)3-4(6)7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
QDXKVOKXUBISRI-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C(=CC(=N1)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
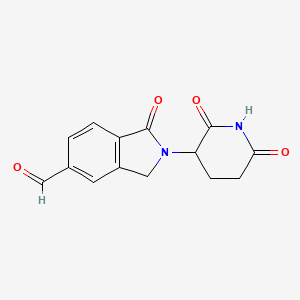
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
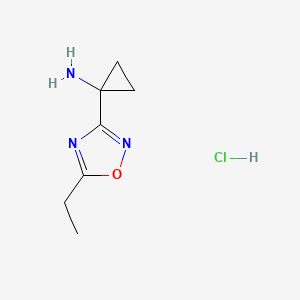
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
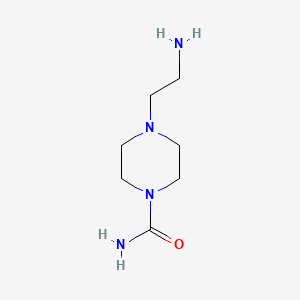
![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
